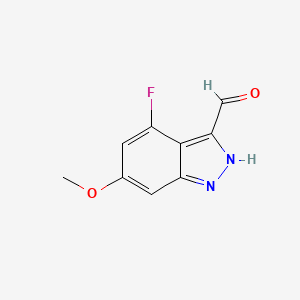

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Description

Historical Context and Evolution of Indazole Chemistry

The history of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In the 1880s, Fischer reported the first synthesis of the parent indazole molecule. caribjscitech.com Initially, he described indazole as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net This foundational discovery opened the door to the exploration of a new class of heterocyclic compounds. For many years, the development of synthetic routes to indazoles was gradual. However, the 20th and 21st centuries have witnessed a dramatic evolution in synthetic methodologies, driven by the discovery of the immense therapeutic potential of indazole derivatives. Modern approaches, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, have revolutionized the field, allowing for the efficient and highly selective synthesis of complex, functionalized indazoles that were previously inaccessible.

Structural Features and Aromaticity of the Indazole System

Indazole (also known as benzopyrazole) is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. nih.gov This fusion results in a 10 π-electron system, which confers significant aromatic stability. A key structural feature of indazole is its ability to exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which arise from the migration of the proton between the two nitrogen atoms of the pyrazole ring. chemimpex.com

The 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol and is therefore the predominant form in most conditions. chemicalbook.comsigmaaldrich.com The indazole molecule is amphoteric, meaning it can act as both a weak acid and a weak base. chemimpex.com The pKa for the deprotonation of the N-H proton is approximately 13.86, while the pKa for the protonation of the pyridine-like nitrogen is about 1.04. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆N₂ | researchgate.net |

| Molar Mass | 118.14 g/mol | researchgate.net |

| Melting Point | 147-149 °C | chemimpex.com |

| Boiling Point | 270 °C | chemimpex.com |

| pKa (acidic) | 13.86 | chemimpex.com |

| pKa (basic) | 1.04 | chemimpex.com |

Overview of Functionalized Indazoles in Chemical Research

While the indazole ring system is rare in nature, with only a few alkaloids like Nigellicine and Nigeglanine isolated from natural sources, synthetic indazole derivatives have become exceptionally important in chemical research, particularly in drug discovery. caribjscitech.comchemimpex.com The scaffold's ability to form strong hydrogen bonds and engage in various intermolecular interactions makes it an ideal core for targeting biological macromolecules like proteins and enzymes. nih.gov

Functionalized indazoles exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anticancer properties. nih.govpnrjournal.com The indazole core is a key component in numerous FDA-approved drugs. For instance, Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy, while Benzydamine is used as a non-steroidal anti-inflammatory agent, and Granisetron is an antiemetic used to prevent chemotherapy-induced nausea. caribjscitech.comnih.gov This wide range of applications underscores the versatility and significance of the indazole scaffold in modern medicinal chemistry. pnrjournal.com

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Axitinib | Anticancer | Tyrosine Kinase Inhibitor |

| Pazopanib | Anticancer | Tyrosine Kinase Inhibitor |

| Niraparib | Anticancer | PARP Inhibitor |

| Benzydamine | Anti-inflammatory | NSAID |

| Granisetron | Antiemetic | 5-HT₃ Receptor Antagonist |

Significance of Multi-substituted Indazoles with Specific Reference to 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

The compound This compound represents a strategically designed molecule that holds considerable importance not as an end-product, but as a high-value chemical intermediate for the synthesis of more complex, biologically active molecules. chemicalbook.com The significance of this compound lies in the specific combination and positioning of its functional groups, each contributing unique properties that are highly desirable in drug design.

The 3-Carbaldehyde Group: The aldehyde (-CHO) function at the C3 position is the key reactive handle of the molecule. nih.gov Unlike indoles, the direct formylation of indazoles at the C3 position is generally ineffective, necessitating multi-step synthetic routes to introduce this group. rsc.org This aldehyde is a versatile precursor for a wide range of chemical transformations, including Wittig reactions, Knoevenagel condensations, and cyclization reactions, which allow for the construction of diverse 3-substituted indazole libraries. nih.gov Such derivatives are crucial in the development of kinase inhibitors and other targeted therapies. rsc.orgrsc.org

The 4-Fluoro Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. A fluorine atom at the C4 position can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, due to its high electronegativity, fluorine can alter the acidity of nearby protons, modulate the conformation of the molecule, and form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins, often leading to increased binding affinity and potency. nih.govmdpi.com Studies have shown that fluorination of the indazole ring can dramatically increase oral bioavailability and inhibitory potency against biological targets like Rho kinase. nih.gov

The 6-Methoxy Group: The methoxy (B1213986) (-OCH₃) group at the C6 position also plays a crucial role. It is an electron-donating group that can influence the electronic properties of the entire ring system. In drug design, methoxy groups can improve solubility and permeability. chemimpex.com They can also serve as a hydrogen bond acceptor, providing an additional point of interaction within the binding pocket of a target enzyme or receptor. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNDRVRNLGKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Fluoro 6 Methoxy 1h Indazole 3 Carbaldehyde

Transformations of the Aldehyde Functional Group at C3

The aldehyde at the C3 position is a key functional handle for elaboration of the indazole scaffold. It readily participates in reactions typical of aromatic aldehydes, including carbon-carbon bond formation, construction of new heterocyclic rings, and oxidation-reduction reactions. rsc.org

The aldehyde group of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is an electrophilic center that can react with various nucleophiles to form new carbon-carbon bonds. Among the most significant of these are the Knoevenagel and Wittig condensations, which transform the aldehyde into a substituted alkene. nih.govrsc.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine. beilstein-journals.orgnih.gov This reaction is a reliable method for synthesizing α,β-unsaturated systems.

The Wittig reaction provides another route to alkenes by reacting the aldehyde with a phosphorus ylide (phosphorane). organic-chemistry.orgmasterorganicchemistry.com The nature of the ylide can influence the stereochemistry of the resulting alkene. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Table 1: Representative Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reagent Type | General Reagent Example | Expected Product Structure |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | Malononitrile | (E)-2-((4-fluoro-6-methoxy-1H-indazol-3-yl)methylene)malononitrile |

The aldehyde functionality serves as a crucial electrophilic component in condensation reactions with bifunctional nucleophiles to construct a variety of heteroaromatic rings. These cyclization reactions significantly expand the chemical diversity accessible from this compound, enabling its use as a scaffold for building complex heterocyclic systems. nih.govrsc.orgnih.gov For instance, reaction with ortho-phenylenediamines can yield benzimidazole (B57391) derivatives, while reaction with 2-aminothiophenols can produce benzothiazoles.

Table 2: Synthesis of Heteroaromatic Systems

| Target Heterocycle | Bifunctional Reagent | Description |

|---|---|---|

| Benzimidazole | Substituted o-phenylenediamine | Condensation followed by cyclization and oxidation yields a 2-(indazol-3-yl)benzimidazole derivative. |

| Thiazole | 2-Aminothiol | Reaction forms a thiazoline (B8809763) intermediate which is then oxidized to the corresponding thiazole. |

The aldehyde group can be readily transformed into other oxygen-containing functional groups through standard reduction and oxidation protocols.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-fluoro-6-methoxy-1H-indazol-3-yl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting alcohol provides a new site for further functionalization, for example, through esterification or etherification reactions. This conversion is a convenient route to access alcohol derivatives of the indazole core. rsc.org

Oxidation: Conversely, the aldehyde can be oxidized to form 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid. This can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, or acid chlorides, further expanding the synthetic possibilities. The formation of a carboxylic acid has been noted as a potential side product in some synthetic routes to indazole-3-carboxaldehydes, indicating the susceptibility of the aldehyde to oxidation. nih.govresearchgate.net

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Example | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (4-fluoro-6-methoxy-1H-indazol-3-yl)methanol |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms underlying the reactions of this compound is crucial for predicting its reactivity and controlling the outcome of synthetic transformations.

Radical reactions provide a powerful means for C-H functionalization. In the context of the indazole scaffold, radical pathways have been implicated in the functionalization of the C3-position of 2H-indazoles. researchgate.netrsc.org For instance, reactions such as thiocyanation, nitration, and formylation at the C3-position have been shown to proceed via a radical mechanism. researchgate.netchim.it DFT calculations for the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes also suggest a radical chain mechanism. nih.gov

For this compound, the C3-position is already functionalized with an aldehyde group, precluding direct C-H functionalization at this site. However, radical mechanisms could be relevant in the reactions of its derivatives or at other positions on the ring. The specific substituents on the benzene (B151609) ring (fluoro and methoxy) would influence the stability of any potential radical intermediates formed on the aromatic core, thereby affecting the regioselectivity and feasibility of such reactions.

The aromatic character of the indazole ring system allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack will occur on the benzene portion of the indazole nucleus. The outcome is directed by the combined electronic effects of the 4-fluoro and 6-methoxy groups, as well as the deactivating effect of the fused pyrazole (B372694) ring.

6-Methoxy group: This is a strongly activating, ortho-, para- directing group. It will direct incoming electrophiles to the C5 and C7 positions.

4-Fluoro group: This is a deactivating, ortho-, para- directing group. It directs towards the C5 position (and the already substituted C3 position).

The powerful activating effect of the methoxy (B1213986) group is expected to dominate, making the C5 and C7 positions the most nucleophilic and thus the most likely sites for electrophilic attack. The C7 position may be sterically hindered by the adjacent pyrazole ring. Therefore, substitution at the C5 position is generally predicted to be the major outcome.

| Reaction Type | Predicted Major Product | Mechanism Notes |

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-4-fluoro-6-methoxy-1H-indazole-3-carbaldehyde | The nitronium ion (NO₂⁺) acts as the electrophile. |

| Halogenation (Br₂/FeBr₃) | 5-Bromo-4-fluoro-6-methoxy-1H-indazole-3-carbaldehyde | The polarized bromine attacks the electron-rich C5 position. |

| Friedel-Crafts Acylation | 5-Acyl-4-fluoro-6-methoxy-1H-indazole-3-carbaldehyde | Requires a Lewis acid catalyst; the acylium ion is the electrophile. |

Nucleophilic Substitution: Nucleophilic attack can occur at two primary sites: the nitrogen atoms of the pyrazole ring and the carbon atoms of the benzene ring.

N-Alkylation: The indazole nitrogen atoms are nucleophilic and can be readily alkylated by various electrophiles. beilstein-journals.org This reaction typically leads to a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent) and the electronic nature of the substituents on the indazole ring. researchgate.net For electron-deficient indazoles, some conditions favor N1 alkylation, potentially through chelation of the cation by the N2 atom and an oxygen-containing substituent at C3. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is susceptible to SNAr. The benzene ring is activated towards nucleophilic attack by the electron-withdrawing effect of the fused pyrazole ring system. The presence of a fluorine atom, a good leaving group, facilitates this reaction. nih.gov This allows for the introduction of a variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C4 position, displacing the fluoride (B91410) ion. rsc.org

| Nucleophile | Potential Product | Mechanism Notes |

| R-NH₂ (Amine) | 4-(Alkyl/Arylamino)-6-methoxy-1H-indazole-3-carbaldehyde | Proceeds via a Meisenheimer complex intermediate. |

| R-O⁻ (Alkoxide) | 4,6-Dimethoxy-1H-indazole-3-carbaldehyde (with MeO⁻) | Substitution of the fluorine with an alkoxy group. |

| R-S⁻ (Thiolate) | 4-(Alkyl/Arylthio)-6-methoxy-1H-indazole-3-carbaldehyde | Formation of a thioether linkage at the C4 position. |

Synthesis of Libraries of this compound Derivatives

The synthesis of chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid generation of numerous analogs for biological screening. This compound is an excellent starting scaffold for library synthesis due to the versatile reactivity of the C3-aldehyde group. nih.govrsc.org This aldehyde serves as a chemical handle for introducing a wide range of molecular diversity through well-established chemical transformations that are amenable to parallel synthesis formats.

Key derivatization strategies for library generation from the aldehyde functionality include:

Reductive Amination: Reaction with a diverse set of primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields a library of C3-aminomethyl indazole derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with various phosphonium (B103445) ylides or phosphonate (B1237965) esters allows for the synthesis of a library of C3-alkenyl indazoles with control over the alkene geometry.

Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) in Knoevenagel condensations, or with hydrazines/hydroxylamines, can generate a wide array of derivatives with extended conjugation or new heterocyclic rings fused or attached to the C3 position.

Oxidation/Reduction: Oxidation of the aldehyde to a carboxylic acid provides a new functional handle for the synthesis of amide or ester libraries. derpharmachemica.com Reduction to the corresponding alcohol allows for the creation of ether or ester derivatives.

These reactions can be performed in multi-well plates, enabling the efficient and systematic synthesis of a large library of compounds. Each compound in the library retains the core 4-fluoro-6-methoxy-1H-indazole scaffold but possesses a unique substituent at the C3-position, allowing for a thorough exploration of the structure-activity relationship (SAR).

| Reaction Type | Reagent Class | Resulting Functional Group at C3 | Potential for Diversity |

| Reductive Amination | Primary/Secondary Amines (R¹R²NH) | -CH₂-NR¹R² | High (diverse amines available) |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | -CH=CHR | High (diverse ylides can be generated) |

| Knoevenagel Condensation | Active Methylene Compounds (NC-CH₂-CO₂Et) | -CH=C(CN)CO₂Et | Moderate (depends on available active methylene compounds) |

| Oxidation & Amide Coupling | 1. Oxidizing Agent2. Amines (RNH₂) + Coupling Agent | -C(O)NHR | High (diverse amines available) |

| Grignard Reaction | Grignard Reagents (RMgBr) | -CH(OH)R | High (diverse Grignard reagents available) |

Computational and Theoretical Investigations of 4 Fluoro 6 Methoxy 1h Indazole 3 Carbaldehyde and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde. These methods provide a detailed understanding of the molecule's electronic structure and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, molecular orbitals)

The electronic structure of indazole derivatives is a key determinant of their chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the molecule's reactivity and electronic transitions.

A representative analysis of HOMO and LUMO energies for a related 6-fluoro-indazolyl Schiff base derivative, calculated at the B3LYP/6-31G(d,p) level, showed that the HOMO is primarily localized on the indazole ring, while the LUMO is distributed over the entire molecule. researchgate.net This distribution is indicative of potential intramolecular charge transfer upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of a Related Fluoro-indazole Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.1 eV |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 2.1 eV |

| Global Hardness (η) | 2.05 eV |

| Electronegativity (χ) | 4.15 eV |

Note: Data is illustrative and based on a related 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. researchgate.net

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP maps are color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In computational studies of indazole derivatives, the MEP analysis typically reveals that the most negative potential is located around the nitrogen atoms of the indazole ring and the oxygen atom of the carbonyl group, making these sites susceptible to electrophilic attack. nih.govresearchgate.net Conversely, the hydrogen atoms of the amine group (in the case of the parent 1H-indazole) and the aromatic protons are characterized by positive potential, indicating their susceptibility to nucleophilic attack. For this compound, the fluorine and methoxy (B1213986) groups would further influence the electrostatic potential distribution. The electronegative fluorine atom would create a region of positive potential on the adjacent carbon atom, while the oxygen atom of the methoxy group would be a site of negative potential.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for determining the most stable three-dimensional structure of a molecule. These studies are particularly important for understanding how a molecule might interact with biological targets. For this compound, conformational analysis would focus on the orientation of the carbaldehyde and methoxy groups relative to the indazole ring.

In a study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, the preferred conformer was determined from RHF/6-31G* energies, and full normal mode analyses were used to characterize the conformers. rsc.org Similar computational approaches can be applied to this compound to identify its lowest energy conformation. The planarity of the indazole ring system is a key feature, and the rotational barriers of the substituent groups would be a primary focus of such an analysis.

Tautomerism and Tautomeric Stability Studies (e.g., 1H- vs. 2H-indazole tautomers)

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.net The relative stability of these tautomers is a critical aspect of their chemistry and biological activity.

Computational studies have been widely used to investigate the tautomeric preferences of indazoles. For the parent indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. researchgate.netnih.gov Theoretical estimations of the annular tautomerism of numerous NH-indazoles have concluded that while the 1H-tautomer is typically the most stable, in some cases, the 2H-tautomer can be more stable depending on the substitution pattern. mdpi.com For this compound, it is expected that the 1H-tautomer would be the more stable form, consistent with the general trend for most indazole derivatives. DFT calculations can provide precise energy differences between the tautomers, confirming their relative stabilities.

Table 2: Calculated Relative Energies of Indazole Tautomers (Illustrative)

| Tautomer | Relative Energy (kJ/mol) |

| 1H-Indazole | 0.0 |

| 2H-Indazole | 15.0 |

Note: Data is for the parent indazole calculated at the MP2/6-31G* level and serves as a general reference.* nih.gov

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.org Theoretical calculations of the 1H and 13C NMR spectra of indazole derivatives have shown good agreement with experimental values. nih.gov For this compound, such calculations would help in the definitive assignment of the signals in its NMR spectra, particularly for the aromatic protons and carbons, which are influenced by the electronic effects of the fluoro and methoxy substituents.

Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data. These calculations can aid in the assignment of characteristic vibrational modes, such as the C=O stretching of the carbaldehyde group and the N-H stretching of the indazole ring.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of 1H-indazole-3-carboxaldehydes, a common method involves the nitrosation of indoles. nih.govresearchgate.netrsc.org

A proposed mechanism for this reaction suggests a multistep pathway that begins with the nitrosation of the C3 position of the indole (B1671886), leading to an oxime intermediate. nih.gov This is followed by the addition of water at the C2 position, which triggers the opening of the indole ring. The reaction concludes with a ring-closure to form the 1H-indazole-3-carboxaldehyde. nih.gov

Computational studies can be employed to investigate the energy profile of this reaction pathway, identifying the transition states and intermediates. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. Such studies would provide a deeper understanding of the factors that influence the reaction yield and selectivity for the synthesis of this compound and its analogs.

Advanced Research Applications and Potential of 4 Fluoro 6 Methoxy 1h Indazole 3 Carbaldehyde in Chemical Sciences

Utility as Versatile Synthetic Building Blocks for Complex Organic Molecules

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic compound that holds considerable promise as a versatile synthetic building block for the construction of more complex organic molecules. The indazole core, a bicyclic structure composed of fused benzene (B151609) and pyrazole (B372694) rings, provides a rigid scaffold that can be strategically modified. The presence of three distinct functional groups on this scaffold—a fluorine atom, a methoxy (B1213986) group, and a carbaldehyde (aldehyde) group—offers multiple reaction sites for chemical transformations.

The aldehyde group at the 3-position is particularly significant, serving as a key handle for a variety of chemical reactions. It can readily participate in fundamental organic transformations, allowing for the extension of the molecular framework. These reactions include, but are not limited to:

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other condensation products. These reactions are foundational in the synthesis of new heterocyclic rings fused to the indazole core.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a pathway to introduce carbon-carbon double bonds with control over stereochemistry. This is a crucial step in the synthesis of extended conjugated systems.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting carboxylic acid can then be converted into esters, amides, or other acid derivatives, further expanding the synthetic possibilities. The primary alcohol can be used in etherification or esterification reactions.

Cyclization Reactions: The aldehyde functionality, in concert with the adjacent pyrazole nitrogen, can participate in various cyclization reactions to form polycyclic heterocyclic systems.

The fluorine and methoxy substituents on the benzene ring also play a crucial role in modifying the electronic properties of the indazole system. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the N-H proton of the pyrazole ring. The methoxy group, on the other hand, is an electron-donating group, which can direct electrophilic substitution reactions on the benzene ring. This interplay of electronic effects from the substituents provides a means to fine-tune the chemical properties of the molecule and its derivatives.

The strategic combination of these functional groups makes this compound a valuable intermediate in multi-step organic synthesis. Its utility is particularly evident in the construction of polyfunctionalized and sterically complex molecules where precise control over reactivity and regioselectivity is paramount. The ability to selectively manipulate each functional group allows for a modular approach to the synthesis of a diverse library of complex organic compounds. nih.gov

| Reaction Type | Functional Group Transformation | Potential Products |

| Condensation | Aldehyde reacts with amines | Imines, Schiff bases |

| Wittig Reaction | Aldehyde reacts with phosphoranes | Alkenes |

| Oxidation | Aldehyde to Carboxylic Acid | 4-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid |

| Reduction | Aldehyde to Alcohol | (4-Fluoro-6-methoxy-1H-indazol-3-yl)methanol |

| Cyclization | Aldehyde and other reagents | Fused heterocyclic systems |

Exploration in Materials Science

The unique structural and electronic features of indazole derivatives, such as this compound, have prompted their exploration in the field of materials science. The conjugated π-system of the indazole core, coupled with the electronic influence of the fluoro and methoxy substituents, suggests potential for applications in organic electronics and polymer chemistry.

The development of organic semiconductors is a rapidly growing area of research, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular structure and electronic properties of the organic materials used.

Indazole derivatives are being investigated as potential building blocks for organic semiconductors due to their rigid, planar structure which can facilitate intermolecular π-π stacking, a key factor for efficient charge transport. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This energy level tuning is crucial for optimizing charge injection, transport, and device efficiency.

The aldehyde functionality of this compound provides a convenient point for chemical modification to synthesize larger, more complex conjugated molecules. For instance, through reactions like the Knoevenagel or Wittig reaction, the aldehyde can be used to link the indazole core to other aromatic or heteroaromatic units, thereby extending the π-conjugation and modifying the electronic and optical properties of the molecule. The synthesis of such extended π-systems is a common strategy in the design of new organic semiconductor materials.

While direct studies on this compound for these applications are not yet widely reported, the foundational principles of molecular design for organic electronics suggest its potential as a valuable precursor.

The reactivity of the aldehyde group in this compound also opens up possibilities for its incorporation into polymers and nanomaterials. For example, it can be used as a monomer or a functional comonomer in polymerization reactions. Polymers containing the indazole moiety could exhibit interesting thermal, optical, or electronic properties.

The aldehyde group can be transformed into other polymerizable functionalities, or it can be used to graft the indazole unit onto existing polymer backbones, thereby modifying their properties. For instance, the conversion of the aldehyde to a vinyl or an acetylene group would allow for its participation in addition polymerization or click chemistry reactions, respectively.

In the realm of nanomaterials, functionalized indazoles could be used as ligands to stabilize metal nanoparticles or as building blocks for the self-assembly of supramolecular structures. The ability to tailor the electronic properties of the indazole ring through substitution could be exploited to create nanomaterials with specific optical or catalytic properties. The exploration of this compound in these areas is still in its nascent stages, but the chemical versatility of the molecule makes it a promising candidate for future research in advanced materials.

Design and Synthesis of Chemical Probes (e.g., Fluorescent Probes for non-biological imaging applications)

The indazole scaffold is known to be a component of some fluorescent molecules. The development of fluorescent probes for various non-biological imaging applications, such as materials analysis and environmental sensing, is an active area of research. The photophysical properties of a fluorescent probe, including its absorption and emission wavelengths, quantum yield, and sensitivity to its environment, are highly dependent on its molecular structure.

This compound possesses a conjugated aromatic system that is a prerequisite for fluorescence. The electronic nature of the substituents on the indazole ring can significantly influence its fluorescent properties. The combination of an electron-donating methoxy group and an electron-withdrawing fluorine atom can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a common mechanism for generating fluorescence.

The aldehyde group at the 3-position can be chemically modified to introduce a recognition moiety for a specific analyte. For example, it could be reacted with a molecule that selectively binds to a particular metal ion or an environmental pollutant. Upon binding of the analyte, the electronic structure of the molecule would be altered, leading to a change in its fluorescence signal (e.g., an increase or decrease in intensity, or a shift in the emission wavelength). This "turn-on" or "turn-off" fluorescence response forms the basis of a chemical sensor.

While the direct application of this compound as a fluorescent probe has not been extensively documented, its structural features are conducive to the design and synthesis of such probes for non-biological applications. Further research would be needed to characterize its photophysical properties and to explore its potential in the development of novel sensing platforms.

| Potential Application | Key Structural Feature | Principle of Operation |

| Metal Ion Sensing | Aldehyde for linker attachment | Analyte binding alters fluorescence |

| Environmental Monitoring | Tunable electronic properties | Detection of pollutants via fluorescence change |

| Materials Characterization | Intrinsic fluorescence | Imaging of material microstructures |

Applications in Agrochemical Research and Development

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort in the agricultural industry. Heterocyclic compounds have historically played a crucial role in the development of such products. The indazole scaffold has been identified as a privileged structure in medicinal chemistry, and its potential is also being explored in the agrochemical sector.

Certain indazole derivatives have been reported in patents as having insecticidal or fungicidal properties. googleapis.comgoogle.com The biological activity of these compounds is highly dependent on the nature and position of the substituents on the indazole ring. The presence of a fluorine atom in an agrochemical can often enhance its efficacy and metabolic stability.

This compound can serve as a key intermediate in the synthesis of a library of indazole derivatives for agrochemical screening. The aldehyde group can be readily converted into a wide range of other functional groups or used to link the indazole core to other molecular fragments. This allows for the systematic modification of the molecular structure in search of compounds with optimal agrochemical activity and a favorable environmental profile.

For example, the aldehyde could be used to synthesize indazole-containing imines, oximes, or hydrazones, which are classes of compounds that have shown promise in agrochemical research. The specific combination of the 4-fluoro and 6-methoxy substituents on the indazole ring of the title compound provides a unique electronic and steric profile that could lead to the discovery of novel agrochemicals with new modes of action.

Future Perspectives for Non-Pharmacological Applications of Indazole Derivatives

The future of indazole derivatives in non-pharmacological applications is promising and extends beyond the areas already discussed. The versatility of the indazole scaffold and the ability to fine-tune its properties through chemical synthesis open up a wide range of possibilities.

One area of potential growth is in the development of functional dyes and pigments . The extended π-systems that can be synthesized from indazole-3-carbaldehyde derivatives could lead to molecules with strong absorption in the visible or near-infrared region of the electromagnetic spectrum. Such compounds could find applications in areas such as solar cells, optical data storage, and security inks.

Another promising direction is in the field of catalysis . Indazole derivatives can act as ligands for transition metals, and the resulting metal complexes could exhibit catalytic activity in various organic transformations. The electronic properties of the indazole ligand, which can be modulated by substituents like the fluoro and methoxy groups, could be used to optimize the performance of the catalyst.

Furthermore, the unique hydrogen bonding capabilities of the indazole ring system could be exploited in the design of supramolecular assemblies and molecular recognition systems . These could have applications in areas such as chemical separations, sensing, and the development of "smart" materials that respond to external stimuli.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is typically synthesized via formylation of the indazole precursor using the Vilsmeier-Haack reaction (DMF/POCl₃), a method validated for analogous carbaldehydes . Key parameters include:

- Temperature control : Maintain 60–65°C during formylation to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. For improved yield, pre-purify intermediates via recrystallization (e.g., from ethanol) .

- Solvent choice : Anhydrous DMF ensures reagent stability, while neutralization with NaHCO₃ post-reaction minimizes acid-induced degradation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~190 ppm) .

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Comparative assays : Use standardized in vitro models (e.g., kinase inhibition or cytotoxicity assays) under identical conditions to eliminate variability .

- Structural validation : Verify derivative structures via X-ray crystallography (using SHELXL for refinement) to confirm regiochemistry and substituent positions .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., kinases or receptors) .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound’s pharmacophore?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or fluoro with chloro) to assess electronic and steric effects .

- Biological testing : Prioritize high-throughput screening (HTS) for rapid evaluation of analogs against therapeutic targets (e.g., antimicrobial or anticancer assays) .

- Data analysis : Apply multivariate regression to identify key substituents contributing to activity, using software like MOE or Schrödinger .

Q. How can computational methods predict the stability of this compound under varying storage conditions?

- Methodological Answer :

- Degradation modeling : Use density functional theory (DFT) to simulate hydrolysis or oxidation pathways, focusing on the aldehyde and fluoro groups .

- Experimental validation : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring quantify degradation products .

- Stabilization : Store under inert atmosphere (argon) at –20°C, with desiccants to prevent moisture-induced decomposition .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in crystallographic data for this compound’s derivatives?

- Methodological Answer :

- Data collection : Use synchrotron radiation for high-resolution diffraction data, minimizing crystal decay .

- Refinement : Apply SHELXL’s restraints for disordered regions (e.g., methoxy or fluoro groups) and validate with R-factor convergence (<5%) .

- Cross-validation : Compare with analogous structures (e.g., benzothiazole-carbaldehydes) to identify systematic errors .

Q. What experimental controls are essential for ensuring reproducibility in biological assays involving this compound?

- Methodological Answer :

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .

- Batch consistency : Characterize each compound batch via NMR and HPLC (>95% purity) .

- Cell line validation : Use authenticated cell lines (e.g., from ATCC) and confirm mycoplasma-free status .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.